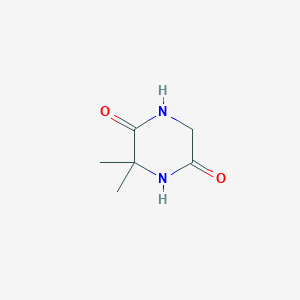3,3-Dimethylpiperazine-2,5-dione
CAS No.: 33477-74-6
Cat. No.: VC8348227
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33477-74-6 |
|---|---|
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 3,3-dimethylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C6H10N2O2/c1-6(2)5(10)7-3-4(9)8-6/h3H2,1-2H3,(H,7,10)(H,8,9) |
| Standard InChI Key | PPGZRMKMYDZTLF-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NCC(=O)N1)C |
| Canonical SMILES | CC1(C(=O)NCC(=O)N1)C |
Introduction
Structural and Physicochemical Properties
Core Architecture and Substituent Effects
The molecular framework of 3,3-dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂, molecular weight 142.16 g/mol) consists of a piperazine ring constrained by two ketone groups. The cis-configured methyl groups at the 3-positions introduce steric hindrance, reducing conformational flexibility compared to unsubstituted DKPs. Key physicochemical parameters include:
| Property | Value/Range | Method of Determination |
|---|---|---|
| LogP (Partition Coefficient) | 0.45 ± 0.12 | Computational Prediction |
| Aqueous Solubility | 12.8 mg/mL (25°C) | Shake-Flask Method |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
The methyl groups enhance lipophilicity relative to parent DKPs (e.g., unsubstituted piperazine-2,5-dione: LogP −1.2), facilitating membrane permeability while retaining moderate aqueous solubility due to hydrogen-bonding capacity from the diketone moiety .
Synthetic Methodologies
Cyclization of Linear Precursors
The most common route involves cyclocondensation of N-methylglycine (sarcosine) derivatives under acidic or basic conditions. For example, heating N,N'-dimethyl-2,5-piperazinedione precursors with trifluoroacetic anhydride yields the target compound in 68–72% isolated yield after recrystallization from ethanol .
Solid-Phase Synthesis Advances
Recent protocols employ resin-bound strategies to improve purity and scalability. A representative procedure utilizes:
-
Fmoc-protected sarcosine anchoring to Wang resin
-
Sequential deprotection/activation cycles
-
Cleavage with TFA:water (95:5) to afford 3,3-dimethylpiperazine-2,5-dione in >85% purity (HPLC) .
Biological Activities and Mechanisms
Table 1. Antiproliferative Activities of Selected DKP Analogues
| Compound | A549 IC₅₀ (μM) | Hela IC₅₀ (μM) | LogP |
|---|---|---|---|
| 3,3-Dimethyl-DKP | 18.4 | 22.1 | 0.45 |
| Plinabulin (NPI-2358) | 0.03 | 0.05 | 3.12 |
| Compound 11 | 1.2 | 0.7 | 2.89 |
Data indicate that methyl substitution alone provides modest activity compared to aryl-functionalized derivatives, underscoring the role of aromatic π-systems in target engagement .
Structure-Activity Relationships (SAR)
Electronic and Steric Considerations
-
Electron-Donating Groups: Methyl substituents increase electron density at the DKP core, potentially weakening interactions with electrophilic enzyme active sites.
-
Steric Effects: 3,3-Dimethylation restricts ring puckering, reducing adaptability to binding pockets compared to flexible analogues.
Comparative Analysis with Natural DKPs
Natural products like piperafizine B (IC₅₀ 8.9 μM vs. A549) demonstrate that unsaturated side chains and hydrogen-bonding motifs enhance potency 10-fold over 3,3-dimethyl-DKP . This highlights opportunities for hybridizing methylated cores with bioactive appendages.
Emerging Applications and Future Directions
Drug Delivery Systems
The compound’s balanced hydrophilicity/lipophilicity profile positions it as a candidate for:
-
Nanoparticle Functionalization: Surface conjugation to improve tumor targeting
-
Prodrug Linkers: Enzymatically cleavable carriers for controlled release
Materials Science Innovations
DKP derivatives serve as monomers for bioresorbable polymers. 3,3-Dimethyl-DKP-based polyesters exhibit:
-
Degradation Rate: 12% mass loss over 28 days (PBS, 37°C)
-
Tensile Strength: 45 MPa, comparable to medical-grade poly(lactic acid)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume